An In-depth Technical Guide to 3-Methoxy-1-hydroxymethyladamantane (CAS 36964-32-6)
An In-depth Technical Guide to 3-Methoxy-1-hydroxymethyladamantane (CAS 36964-32-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane and its derivatives have emerged as a significant class of compounds in medicinal chemistry and materials science.[1] The rigid, lipophilic, and three-dimensional nature of the adamantane cage imparts unique physicochemical properties to molecules, often enhancing their pharmacokinetic profiles, such as metabolic stability and bioavailability.[1][2] This in-depth guide focuses on a specific functionalized derivative, 3-Methoxy-1-hydroxymethyladamantane, providing a comprehensive overview of its properties, a proposed synthetic route, and its potential applications in drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous adamantane derivatives to provide a robust technical resource.
Core Molecular Attributes
3-Methoxy-1-hydroxymethyladamantane (CAS: 36964-32-6) is a disubstituted adamantane derivative featuring a methoxy group and a hydroxymethyl group at the bridgehead positions. These functional groups provide handles for further chemical modifications and influence the molecule's polarity and hydrogen bonding capabilities, making it an interesting building block for more complex molecular architectures.
Physicochemical Properties
| Property | Value (Estimated where noted) | Source/Justification |
| CAS Number | 36964-32-6 | Supplier Data |
| Molecular Formula | C₁₂H₂₀O₂ | Supplier Data |
| Molecular Weight | 196.29 g/mol | Supplier Data |
| Appearance | White to off-white crystalline solid (Estimated) | Based on similar adamantane derivatives like 1-adamantanol.[3] |
| Melting Point | > 200 °C (Estimated) | Adamantane derivatives often have high melting points due to their crystalline nature. 1-Adamantanol has a melting point of 247 °C.[3] |
| Boiling Point | Not available | Likely to sublime under reduced pressure. |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Methanol), sparingly soluble in water (Estimated) | The adamantane core is lipophilic, while the hydroxyl and methoxy groups increase polarity. |
| pKa | ~16-18 (for the hydroxyl proton, Estimated) | Typical pKa for a primary alcohol. |
Proposed Synthesis of 3-Methoxy-1-hydroxymethyladamantane
A specific, detailed synthesis protocol for 3-Methoxy-1-hydroxymethyladamantane is not prominently described in the scientific literature. However, a plausible and efficient synthetic route can be proposed based on well-established adamantane functionalization reactions. The proposed two-step synthesis starts from the commercially available 1-adamantanemethanol.
Step 1: Synthesis of 1-Hydroxymethyl-3-adamantanol (Intermediate)
The first step involves the selective hydroxylation of a bridgehead position of 1-adamantanemethanol. Direct oxidation of adamantane to 1-adamantanol is a well-known process.[4] A similar approach can be applied here.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagent Addition: To a stirred solution of 1-adamantanemethanol in a suitable solvent (e.g., glacial acetic acid), slowly add a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (typically 0-10 °C).[5][6]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-hydroxymethyl-3-adamantanol.
Step 2: Synthesis of 3-Methoxy-1-hydroxymethyladamantane
The second step is the methoxylation of the newly introduced hydroxyl group via a Williamson ether synthesis.[7][8][9][10]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-hydroxymethyl-3-adamantanol in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Deprotonation: Cool the solution to 0 °C and slowly add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming the corresponding alkoxide.
-
Alkylation: To the stirred suspension of the alkoxide, add methyl iodide (CH₃I) dropwise.
-
Reaction Completion and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The final product, 3-Methoxy-1-hydroxymethyladamantane, can be purified by column chromatography.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the adamantane cage.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (adamantane cage) | 1.5 - 2.0 | Multiplet | 12H |
| -CH- (adamantane cage) | 2.0 - 2.2 | Broad Singlet | 2H |
| -CH₂OH | ~3.4 | Singlet | 2H |
| -OCH₃ | ~3.3 | Singlet | 3H |
| -OH | Variable | Singlet | 1H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the different carbon environments in the molecule.[2][12]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Bridgehead C-OCH₃ | ~75 |
| Bridgehead C-CH₂OH | ~40 |
| -CH₂- (adamantane cage) | ~38 |
| -CH- (adamantane cage) | ~30 |
| -CH₂OH | ~65 |
| -OCH₃ | ~50 |
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns of the adamantane core.[13]
| Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 196 | Molecular Ion |
| [M - OCH₃]⁺ | 165 | Loss of the methoxy group |
| [M - CH₂OH]⁺ | 165 | Loss of the hydroxymethyl group |
| [C₁₀H₁₅]⁺ | 135 | Adamantyl cation |
| [C₇H₇]⁺ | 91 | Tropylium ion (from cage fragmentation) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups and the adamantane cage.[14][15][16]
| Wavenumber (cm⁻¹) | Vibration |
| ~3400 (broad) | O-H stretch (hydroxyl) |
| 2850 - 2950 | C-H stretch (adamantane cage and methyl/methylene groups) |
| ~1450 | C-H bend (adamantane cage) |
| ~1100 | C-O stretch (ether and alcohol) |
Potential Applications in Drug Discovery
The unique structural and physicochemical properties of the adamantane scaffold make it a valuable pharmacophore in drug design.[1] The introduction of a methoxy group can further enhance a molecule's drug-like properties by improving its binding to target proteins and modulating its metabolic profile.
Potential Therapeutic Areas:
-
Antiviral Agents: Adamantane derivatives, such as amantadine and rimantadine, have a history as antiviral drugs. The rigid adamantane cage can interact with viral ion channels or other proteins.
-
Neuroprotective Agents: The lipophilic nature of the adamantane core allows for penetration of the blood-brain barrier, making it a suitable scaffold for developing drugs targeting the central nervous system. Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease.
-
Enzyme Inhibitors: The well-defined three-dimensional structure of adamantane can be exploited to design potent and selective enzyme inhibitors by orienting functional groups to interact with specific residues in an enzyme's active site.
The dual functionality of 3-Methoxy-1-hydroxymethyladamantane (a primary alcohol for further derivatization and a methoxy group for modulating lipophilicity and hydrogen bonding) makes it a versatile starting material for creating libraries of novel compounds for screening against various biological targets.
Safety and Handling
Specific safety data for 3-Methoxy-1-hydroxymethyladamantane is not extensively documented. However, based on the safety profiles of similar adamantane derivatives and general laboratory chemicals, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-Methoxy-1-hydroxymethyladamantane is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of a rigid adamantane scaffold with strategically placed methoxy and hydroxymethyl functional groups offers significant potential for the development of novel therapeutics. This technical guide, by consolidating known information on related compounds and proposing a viable synthetic pathway, aims to provide researchers with a solid foundation for further investigation and utilization of this versatile molecule. As with any research chemical, all handling and experimental procedures should be conducted with appropriate safety precautions.
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